molecular formula C15H15NO3S B3373901 3-[4-(Thiophen-2-yl)butanamido]benzoic acid CAS No. 1016744-14-1

3-[4-(Thiophen-2-yl)butanamido]benzoic acid

Cat. No.: B3373901
CAS No.: 1016744-14-1
M. Wt: 289.4 g/mol
InChI Key: KJTXIVJGBGGHLN-UHFFFAOYSA-N
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Description

3-[4-(Thiophen-2-yl)butanamido]benzoic acid is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.36 g/mol . This compound is characterized by the presence of a thiophene ring, a butanamido group, and a benzoic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid typically involves the reaction of 4-(thiophen-2-yl)butanoic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Thiophen-2-yl)butanamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Thiophen-2-yl)butanamido]benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Thiophen-2-yl)butanamido]benzoic acid is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the amido and carboxyl groups may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Thiophen-2-yl)butanamido]benzoic acid is unique due to the presence of both the thiophene ring and the butanamido group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

3-(4-thiophen-2-ylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(8-2-6-13-7-3-9-20-13)16-12-5-1-4-11(10-12)15(18)19/h1,3-5,7,9-10H,2,6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXIVJGBGGHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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